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Compound of Interest

Compound Name: Dimethyladipate

Cat. No.: B125988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of dimethyl adipate as

a key intermediate in the synthesis of pharmaceutical agents. The following sections detail its

application in the synthesis of a targeted cancer therapeutic and a bioactive lactone,

highlighting its versatility in the construction of complex molecular architectures.

Synthesis of Olmutinib (a Third-Generation EGFR
Inhibitor)
Dimethyl adipate plays a crucial role as a solvent and reactant in the synthesis of Olmutinib, a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Olmutinib is specifically designed to target the T790M resistance mutation in non-small cell

lung cancer (NSCLC). The synthesis involves the coupling of a substituted thieno[3,2-

d]pyrimidine core with a piperazinyl aniline moiety.

Experimental Workflow for Olmutinib Synthesis:

Methodological & Application
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Olmutinib Synthesis

2,4-dichloro-thieno[3,2-d]pyrimidine (OLMT-001)

Diaryl ether Intermediate (OLMT-003)

K2CO3, DMSO

N-(3-hydroxyphenyl)-2-propenamide (OLMT-002)

Olmutinib

Piperazinyl aniline (OLMT-004) Dimethyl Adipate

Acid-mediated heating

Isopropanol, Trifluoroacetic Acid

Click to download full resolution via product page

Caption: Synthetic scheme for Olmutinib.

Table 1: Reaction Parameters for the Synthesis of Olmutinib

Step Reactants
Reagents/S
olvents

Product Yield (%) Reference

1

2,4-dichloro-

thieno[3,2-

d]pyrimidine,

N-(3-

hydroxyphen

yl)-2-

propenamide

K₂CO₃,

DMSO
OLMT-003 N/A [1]

2

OLMT-003,

Piperazinyl

aniline

(OLMT-004)

Dimethyl

Adipate,

Isopropanol,

Trifluoroaceti

c Acid

Olmutinib N/A [1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b125988?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/29/7/1448
https://www.mdpi.com/1420-3049/29/7/1448
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N/A: Data not available in the cited literature.

Experimental Protocol: Synthesis of Olmutinib from
Intermediate OLMT-003
This protocol describes the final coupling step in the synthesis of Olmutinib.

Materials:

Diaryl ether intermediate (OLMT-003)

Piperazinyl aniline (OLMT-004)

Dimethyl Adipate (CAS 627-93-0)

Isopropanol

Trifluoroacetic acid

Procedure:[1]

In a suitable reaction vessel, combine the diaryl ether intermediate (OLMT-003) and the

piperazinyl aniline (OLMT-004).

Add dimethyl adipate, isopropanol, and trifluoroacetic acid to the reaction mixture.

Heat the reaction mixture under acidic conditions. The exact temperature and reaction time

should be optimized and monitored by a suitable analytical technique such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion of the reaction, cool the mixture to room temperature.

The crude product is then purified using an appropriate method, such as column

chromatography, to yield pure Olmutinib.

Note: This is a representative protocol based on the available literature. Specific quantities,

reaction times, and purification details may require optimization.
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Mechanism of Action and EGFR Signaling Pathway
Olmutinib functions by irreversibly binding to the mutant EGFR, thereby inhibiting its

autophosphorylation and subsequent downstream signaling pathways that promote tumor cell

proliferation and survival.[2]

EGFR Signaling Pathway and Inhibition by Olmutinib:
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Caption: EGFR signaling and Olmutinib's inhibitory action.
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Synthesis of δ-Decalactone via Dieckmann
Condensation of Dimethyl Adipate
Dimethyl adipate serves as a cost-effective starting material for the synthesis of δ-decalactone,

a valuable flavoring agent. The key step in this synthesis is the Dieckmann condensation, an

intramolecular Claisen condensation, to form a cyclic β-keto ester intermediate, 2-

carbomethoxycyclopentanone.

Experimental Workflow for δ-Decalactone Synthesis:

δ-Decalactone Synthesis
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Caption: Synthesis of δ-Decalactone from Dimethyl Adipate.
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Table 2: Reaction Parameters for the Synthesis of δ-Decalactone

Step
Reactant/Int
ermediate

Reagents/S
olvents

Product Yield (%) Reference

1. Dieckmann

Condensation

Dimethyl

Adipate

Sodium,

Toluene

2-

carbomethox

ycyclopentan

one

N/A [3]

2. Alkylation

2-

carbomethox

ycyclopentan

one

1-

Bromopentan

e, DMF

2-amyl-2-

methoxycarb

onyl

cyclopentano

ne

N/A [3]

3.

Decarboxylati

on

2-amyl-2-

methoxycarb

onyl

cyclopentano

ne

(Not

specified)

2-

amylcyclopen

tanone

N/A [3]

4. Baeyer-

Villiger

Oxidation

2-

amylcyclopen

tanone

(Not

specified)

δ-

Decalactone
>48 [3]

N/A: Data not available in the cited literature for individual steps.

Experimental Protocol: Synthesis of δ-Decalactone
This protocol outlines the multi-step synthesis of δ-decalactone from dimethyl adipate.

Materials:

Dimethyl Adipate (CAS 627-93-0)

Sodium metal

Toluene
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Dimethylformamide (DMF)

1-Bromopentane

Reagents for decarboxylation (e.g., aqueous acid or base)

Reagents for Baeyer-Villiger oxidation (e.g., a peroxy acid like m-CPBA)

Procedure:[3]

Dieckmann Condensation:

In a flame-dried flask under an inert atmosphere, suspend sodium metal in toluene.

Add dimethyl adipate dropwise to the suspension while stirring.

Heat the reaction mixture to facilitate the condensation. Collect the azeotropic mixture of

toluene and methanol.

After the reaction is complete (as monitored by TLC or GC), distill off the remaining

toluene.

Alkylation:

To the residue from the previous step, add DMF.

Heat the mixture to 80-85 °C and add 1-bromopentane dropwise.

Continue heating until the alkylation is complete.

Decarboxylation:

Hydrolyze the ester and decarboxylate the resulting β-keto acid. This is typically achieved

by heating with an aqueous acid or base, followed by neutralization.

Baeyer-Villiger Oxidation:

Oxidize the resulting 2-amylcyclopentanone using a suitable oxidizing agent for Baeyer-

Villiger oxidation (e.g., m-chloroperoxybenzoic acid) to yield δ-decalactone.
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Purification:

The final product can be purified by distillation under reduced pressure. The purity of the

product can be confirmed by Gas Chromatography (GC), and its structure can be verified

by FT-IR, ¹H NMR, and MS. A purity of >98% can be achieved.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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